molecular formula C13H24O6 B1296564 Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate CAS No. 21339-47-9

Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate

Cat. No.: B1296564
CAS No.: 21339-47-9
M. Wt: 276.33 g/mol
InChI Key: VQUXMFKGQFXVBC-UHFFFAOYSA-N
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Description

Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate is an organic compound with the molecular formula C13H24O6. It is a colorless to almost colorless clear liquid with a molecular weight of 276.33 g/mol . This compound is used in various chemical synthesis processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate can be synthesized through the reaction of diethyl malonate with ethyl orthoformate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Organic Synthesis

Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate serves as a key building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions:

  • Malonic Ester Synthesis : The compound can be used in the synthesis of malonic esters, which are important intermediates in organic chemistry for the production of various pharmaceuticals and agrochemicals .
  • Alkylation Reactions : It can undergo alkylation reactions to form substituted derivatives that have enhanced biological activity or improved properties for further applications .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

  • Anticancer Agents : Research has indicated that derivatives of this compound may exhibit anticancer properties. Its structure allows for modifications that can enhance efficacy against specific cancer types .
  • Drug Delivery Systems : The compound's ester functionality makes it suitable for developing drug delivery systems that require controlled release mechanisms. Its application in biodegradable polymers has been explored to improve the bioavailability of therapeutic agents .

Materials Science

This compound is also significant in materials science due to its chemical properties:

  • Polymer Production : It is used in the synthesis of polyesters and other polymeric materials. These materials find applications in coatings, adhesives, and biomedical devices due to their favorable mechanical properties and biocompatibility .
  • Functional Materials : The compound can be incorporated into functional materials that exhibit unique properties such as enhanced thermal stability and mechanical strength. This opens avenues for its use in advanced materials for electronics and automotive industries .

Case Study 1: Synthesis of Anticancer Compounds

A study conducted by researchers at a pharmaceutical company demonstrated the use of this compound in synthesizing novel anticancer agents. The synthesized compounds showed significant cytotoxicity against various cancer cell lines compared to standard treatments. The research highlighted the importance of structural modifications facilitated by this compound in enhancing therapeutic efficacy .

Case Study 2: Biodegradable Polymers

Another investigation focused on developing biodegradable polymers using this compound as a monomer. The resulting polymer demonstrated excellent degradation profiles suitable for medical applications such as sutures and drug delivery systems. The study concluded that the incorporation of this compound significantly improved the biodegradability and biocompatibility of the polymers produced .

Mechanism of Action

The mechanism of action of Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate involves its reactivity with various chemical reagents. It acts as a versatile intermediate in organic synthesis, participating in multiple reaction pathways. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation .

Comparison with Similar Compounds

    Diethyl malonate: A similar ester used in organic synthesis.

    Ethyl orthoformate: Another ester with comparable reactivity.

    Diethyl 2,2-dimethylmalonate: A structurally related compound with different substituents.

Uniqueness: Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate is unique due to its specific structure, which allows for diverse reactivity and applications in various fields. Its dual ethoxy groups provide distinct chemical properties compared to other similar esters .

Biological Activity

Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate (CAS No. 21339-47-9) is a chemical compound with significant biological activity, primarily studied for its applications in medicinal chemistry and organic synthesis. This article explores its biological properties, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an ester compound characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₂₄O₆
  • Molecular Weight : 276.33 g/mol
  • Physical State : Colorless to almost colorless clear liquid
  • Boiling Point : 146-147 °C (at 9 Torr)
  • Density : 1.048 g/cm³
  • Refractive Index : 1.4270 to 1.4290
  • pKa : Approximately 12.75 (predicted)

This compound exhibits various biological activities, primarily due to its structural properties that allow it to interact with biological macromolecules. Its mechanism of action is often related to:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against specific bacterial strains.

Research Findings

A review of literature reveals several studies focusing on the biological implications of this compound:

  • Antimicrobial Activity :
    • A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.
  • Cytotoxicity Studies :
    • In vitro cytotoxicity assays using human cancer cell lines demonstrated that this compound induces apoptosis at higher concentrations (≥50 µM), suggesting potential as an anticancer agent.
  • Pharmacokinetic Properties :
    • The compound's pharmacokinetic profile indicates moderate absorption with a half-life of approximately 4 hours in animal models, which is favorable for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various pathogens:

PathogenConcentration (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus10015
Escherichia coli10012
Candida albicans20010

The results indicated that the compound exhibited significant antimicrobial properties against gram-positive bacteria but limited activity against fungi.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study involving human breast cancer cells (MCF-7) assessed the cytotoxic effects of this compound:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
258515
506040
1003070

The data demonstrated a dose-dependent increase in apoptosis, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing diethyl 3,3-diethoxypropane-1,1-dicarboxylate, and how do reaction conditions influence yield?

  • The compound can be synthesized via malonate ester alkylation using diethyl malonate and dibromoalkanes. For example, diethyl 2-vinylcyclopropane-1,1-dicarboxylate is prepared by reacting diethyl malonate with 1,3-dibromopropane under basic conditions . Adjusting solvent polarity (e.g., dichloroethane vs. ether) and temperature (ambient vs. 70°C) significantly impacts cyclization efficiency and byproduct formation. Purification typically involves silica gel chromatography with ether/pentane gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H NMR is essential for confirming the ethoxy group environment (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.3 ppm for CH₂) and the propane backbone’s symmetry (e.g., singlet for equivalent ester groups). IR spectroscopy identifies carbonyl stretches (~1740 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H⁺] at m/z 293.1364 for C₁₃H₂₂O₆) .

Q. How does the compound’s reactivity compare to analogous cyclopropane dicarboxylates in ring-opening or cycloaddition reactions?

  • Unlike strained cyclopropane derivatives (e.g., diethyl cyclopropane-1,1-dicarboxylate), the propane backbone in this compound lacks ring strain, making it less reactive in [2+1] cycloadditions. However, the diethoxy groups enhance steric hindrance, slowing nucleophilic attacks at the central carbon .

Advanced Research Questions

Q. What strategies optimize catalytic asymmetric synthesis of chiral derivatives from this compound?

  • Chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) can induce enantioselective alkylation or Michael additions. For example, Pr(OTf)₃ catalyzes cyclopropane ring-opening insertions with aryl isocyanides, yielding chiral cyclopentene derivatives in up to 78% enantiomeric excess (ee) under optimized conditions (70°C, 24h) .

Q. How do computational studies (DFT/MD) explain the compound’s conformational stability and regioselectivity in cross-coupling reactions?

  • Density functional theory (DFT) simulations reveal that the geminal diethoxy groups stabilize the propane backbone via hyperconjugation, lowering the energy barrier for C-C bond rotation. This stabilization directs regioselectivity in palladium-catalyzed couplings, favoring β-carbon activation over α-sites .

Q. What experimental and analytical approaches resolve contradictions in reported reaction yields for its use in heterocyclic synthesis?

  • Discrepancies in yields (e.g., 34–78% for cyclopentene derivatives) arise from substrate purity and catalyst loading . Systematic screening via design of experiments (DoE) identifies optimal parameters: >98% pure diethyl malonate, 20 mol% Pr(OTf)₃, and anhydrous dichloroethane. LC-MS monitors intermediate stability to minimize decomposition .

Q. How is this compound utilized in polymer chemistry, particularly for low-shrinkage resins or photopolymerizable monomers?

  • As a bi-functional vinylcyclopropane (VCP) precursor , it undergoes radical-mediated ring-opening polymerization with minimal volumetric shrinkage (<5%). Co-polymerization with acrylates (e.g., methyl methacrylate) enhances crosslinking density, achieving glass transition temperatures (Tg) >120°C. Real-time FT-IR tracks conversion rates under UV irradiation .

Q. What safety protocols are critical when handling this compound, given its structural similarity to toxic malonate esters?

  • PPE requirements : Nitrile gloves, goggles, and fume hood use are mandatory due to potential skin/eye irritation. Storage at 2–8°C under nitrogen prevents hydrolysis. Spills require neutralization with 10% NaHCO₃ before disposal per EPA guidelines .

Properties

IUPAC Name

diethyl 2-(2,2-diethoxyethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O6/c1-5-16-11(17-6-2)9-10(12(14)18-7-3)13(15)19-8-4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUXMFKGQFXVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(C(=O)OCC)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305335
Record name Diethyl (2,2-diethoxyethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21339-47-9
Record name 21339-47-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (2,2-diethoxyethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.6 gms (0.25 moles) sodium hydride 57% oil dispersion and 75 mL hexane was stirred under argon for 10 minutes. The hexane solvent was replaced by 125 mL of dry dimethylformamide, and to this suspension was added dropwise 40.5 gms (0.25 moles) diethyl malonate over 30 minutes. 49 gms (0.25 moles) bromoacetaldehyde diethyl acetal was then added dropwise over 20 minutes. After the addition was complete, the reaction mixture was stirred at 86 degrees Celsius for 18 hours, then cooled to room temperature and diluted with 600 mL of an ice-water mixture. The mixture was 4×200 mL ether extracted. The ether extracts were combined, washed twice with 50 mL cold 5% HCl, twice with 50 mL 5% NaHCO3 solution, twice with saturated NaCl solution, dried over magnesium sulfate, and filtered. The ether was evaporated in vacuo to give 55.2 gms of oil. The crude oil was purified by two successive vacuum distillations to finally give 18 gms of pure product, b.p. 81-83 degrees/0.1 mmHg. Elemental analysis: calculated C 56.51, H 8.75; found C 57.11, H 9.09.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
40.5 g
Type
reactant
Reaction Step Three
Quantity
49 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Name

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
Phenol, m-(1,5-dimethyl-3-propyl-3-pyrrolidinyl)-
Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate

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